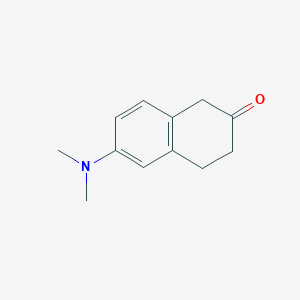
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a complex structure that includes a dimethylamino group and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps. One common method starts with the bromination of 4-nitro-o-xylene, followed by a Diels-Alder reaction and subsequent base hydrolysis to yield 6-nitro-2,3-naphthalenedicarboxylic acid. This intermediate is then subjected to reductive amination and dehydration to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenone core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Similar in having a dimethylamino group but differs in the core structure.
N,N-Dimethylaniline: Shares the dimethylamino group but has a simpler aromatic core.
6-(Dimethylamino)purine: Contains a purine core with a dimethylamino group.
Uniqueness
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is unique due to its combination of a dimethylamino group and a dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-(dimethylamino)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)11-5-3-10-8-12(14)6-4-9(10)7-11/h3,5,7H,4,6,8H2,1-2H3 |
InChI Key |
GPPCSZFUMGVBHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CC(=O)CC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















